

N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide research

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Compound of Interest					
Compound Name:	ML198				
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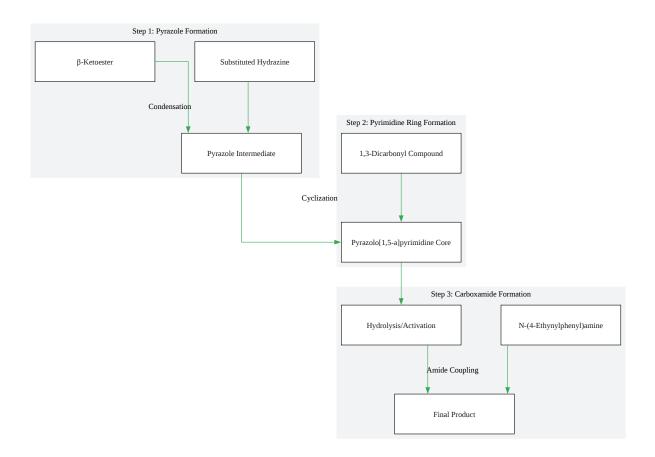
An in-depth analysis of the available scientific literature and patent landscape reveals a significant body of research surrounding the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold. While direct experimental data for N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not prominently available in the public domain, extensive research on closely related analogues provides a strong foundation for understanding its potential biological activities and therapeutic applications. This technical guide synthesizes the existing knowledge on this class of compounds, focusing on their development as Translocator Protein (TSPO) ligands for neuroimaging, their potential as anti-tubercular agents, and their broader therapeutic promise.

Core Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established process, often involving a multi-step reaction sequence. A common strategy begins with the condensation of a β-ketoester with a substituted hydrazine to form a pyrazole intermediate. Subsequent cyclization with a 1,3-dicarbonyl compound or its equivalent yields the fused pyrazolo[1,5-a]pyrimidine ring system. The carboxamide functionality at the 3-position is typically introduced by hydrolysis of a corresponding ester or nitrile, followed by amide coupling with the desired amine.

A generalized workflow for the synthesis is depicted below:





Generalized Synthetic Workflow



Therapeutic and Diagnostic Applications Translocator Protein (TSPO) Ligands for PET Imaging

A significant area of research for pyrazolo[1,5-a]pyrimidine derivatives is their use as high-affinity ligands for the Translocator Protein (TSPO). TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes during neuroinflammation, as well as in various cancer types. This makes it an attractive target for diagnostic imaging using Positron Emission Tomography (PET).

Several compounds with the 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide core, such as DPA-714, have been developed and evaluated as PET radiotracers.[1][2] These ligands exhibit high binding affinity and selectivity for TSPO.

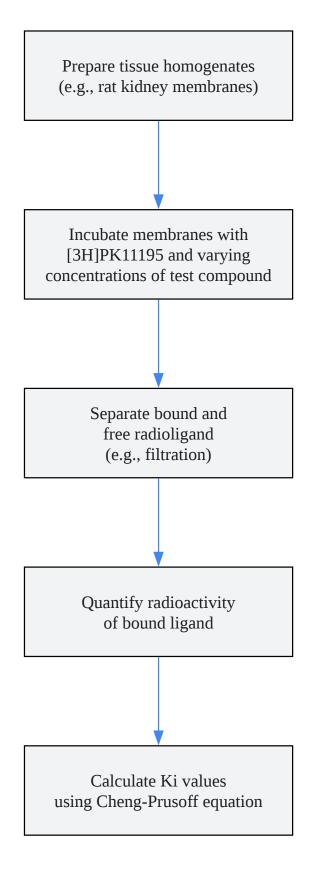
Quantitative Data for TSPO Ligands:

Compound	Target	Assay	Ki (nM)	IC50 (nM)	Reference
DPA-714	TSPO	[3H]PK11195 Competition	7.0	-	[2]
DPA-713	TSPO	[3H]PK11195 Competition	4.7	-	[3]
6b	TSPO	[3H]PK11195 Competition	0.19	-	[4]
DPA-C5yne	TSPO	[3H]PK11195 Competition	0.35 - 0.79	-	[5]

Experimental Protocol: In Vitro TSPO Binding Assay

A standard experimental protocol to determine the binding affinity of new ligands for TSPO involves a competitive binding assay using a radiolabeled ligand, such as [3H]PK11195.





TSPO Competitive Binding Assay Workflow

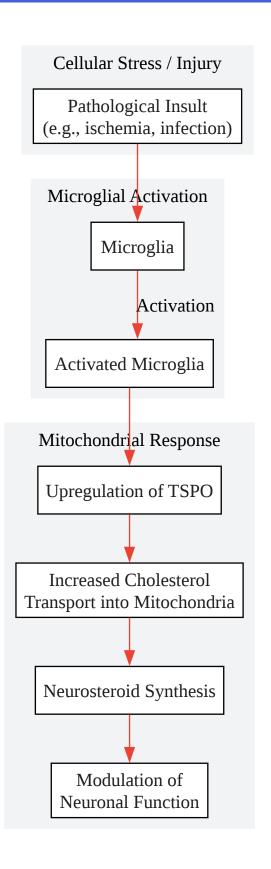






The signaling pathway of TSPO in the context of neuroinflammation involves its role in mitochondrial function and steroidogenesis. Upregulation of TSPO in activated microglia is a hallmark of neuroinflammatory processes.





TSPO Signaling in Neuroinflammation



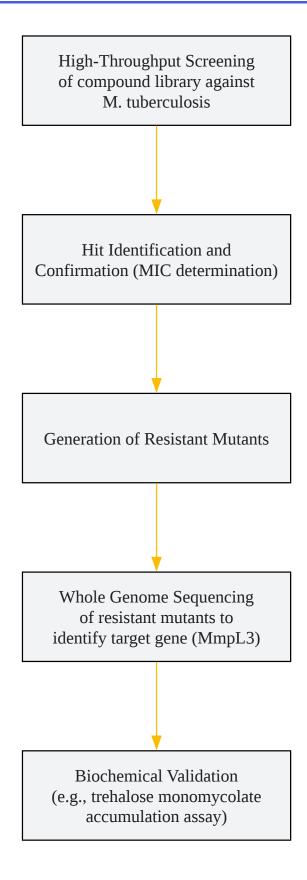
Antitubercular Agents Targeting MmpL3

Another promising therapeutic application for this scaffold is in the treatment of tuberculosis. A series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues have been identified as potent inhibitors of Mycobacterium tuberculosis.[6][7] These compounds have been shown to target MmpL3, an essential mycolic acid transporter involved in the formation of the mycobacterial cell wall.[7]

Experimental Protocol: Identification of Antitubercular Agents

The discovery of these antitubercular agents often follows a workflow that includes high-throughput screening, hit validation, and mechanism of action studies.





Workflow for Antitubercular Drug Discovery



Other Potential Therapeutic Applications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration in various other therapeutic areas:

- Kinase Inhibitors: Certain derivatives have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers. [8][9]
- Anti-inflammatory Agents: The scaffold has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide and interleukin-6 (IL-6).[10]
- Antiviral Activity: Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as inhibitors of Hepatitis B Virus (HBV) replication.[11]
- Anxiolytic Agents: Analogues have been discovered as corticotropin-releasing factor (hCRF1) antagonists, suggesting potential for the treatment of anxiety and stress-related disorders.[12]

Conclusion

The N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to a class of compounds with significant and diverse biological activities. While specific data on this particular molecule is limited in publicly accessible research, the extensive studies on related analogues provide a strong rationale for its investigation as a potential therapeutic or diagnostic agent. The primary areas of interest for this scaffold include the development of TSPO-targeted imaging agents for neuroinflammation and cancer, as well as novel antitubercular drugs. Further research into the specific ethynylphenyl-substituted derivative is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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